molecular formula C16H17ClN2O5S B608175 JC-171 CAS No. 2112809-98-8

JC-171

Cat. No. B608175
M. Wt: 384.83
InChI Key: KQRQPMUPYDOTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JC-171 is a selective NLRP3 inflammasome inhibitor . It has an IC50 of 8.45 μM for inhibiting LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages .


Synthesis Analysis

JC-171 blocks NLRP3 inflammasome activation and IL-1β production in primary macrophages dose-dependently . The inhibition potency of JC-171 is comparable to the parent compound JC-21 . Sulfonamide modifications based on the parent structure are well tolerated .


Molecular Structure Analysis

The molecular formula of JC-171 is C16H17ClN2O5S . It is a hydroxyl-sulfonamide analogue .


Chemical Reactions Analysis

JC-171 inhibits the release of IL-1β in J774A.1 cells upon stimulation with LPS/ATP . It also interferes with NLRP3/ASC interaction induced by LPS/ATP stimulation .


Physical And Chemical Properties Analysis

JC-171 has a molecular weight of 384.83 . It is a solid substance with a white to off-white color .

Scientific Research Applications

JC-171 as a Potential Treatment for Multiple Sclerosis

JC-171 has been identified as a novel small-molecule inhibitor for the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This compound has shown potential as a disease-modifying agent for neurological disorders, particularly multiple sclerosis (MS). In vitro and in vivo studies have demonstrated that JC-171 can inhibit interleukin-1β (IL-1β) release and interfere with NLRP3/ASC interaction. Moreover, it has shown promise in both prophylactic and therapeutic settings in a mouse model of MS, reducing the severity of the disease and blocking IL-1β production and pathogenic Th17 response (Guo et al., 2017).

JC-171 in Blood-Brain Barrier Penetration for Mucopolysaccharidosis Treatment

JC-171 has also been evaluated in the context of treating central nervous system (CNS) disorders in patients with lysosomal storage diseases, specifically Mucopolysaccharidosis I (MPS I). This research involved a fusion protein (JR-171) consisting of anti-human transferrin receptor antibody and α-L-iduronidase (IDUA). This fusion protein can cross the blood-brain barrier (BBB) utilizing receptor-mediated transcytosis, a significant advancement in delivering drugs to the brain. JR-171 was found to distribute effectively to the brain and reduce heparan sulfate (HS) and dermatan sulfate (DS) concentrations in both peripheral tissues and the brain, demonstrating its potential as a therapeutic agent for CNS disorders and somatic symptoms in MPS I (Kida et al., 2019).

Safety And Hazards

JC-171 is not classified as a hazardous substance or mixture .

Future Directions

JC-171 is a promising NLRP3 inflammasome inhibitor and plays an important role in vivo and in vitro . It effectively blocks disease progression in EAE mice . Further studies are needed to determine the mechanism of NLRP3 inhibition by this molecule and to optimize its dose .

properties

CAS RN

2112809-98-8

Product Name

JC-171

Molecular Formula

C16H17ClN2O5S

Molecular Weight

384.83

IUPAC Name

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide

InChI

InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20)

InChI Key

KQRQPMUPYDOTCA-UHFFFAOYSA-N

SMILES

O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JC171;  JC 171;  JC-171

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JC-171
Reactant of Route 2
Reactant of Route 2
JC-171
Reactant of Route 3
Reactant of Route 3
JC-171
Reactant of Route 4
Reactant of Route 4
JC-171
Reactant of Route 5
Reactant of Route 5
JC-171
Reactant of Route 6
Reactant of Route 6
JC-171

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.